molecular formula C10H6BrClN2 B1518557 2-(2-Bromophenyl)-4-chloropyrimidine CAS No. 1155598-53-0

2-(2-Bromophenyl)-4-chloropyrimidine

Cat. No.: B1518557
CAS No.: 1155598-53-0
M. Wt: 269.52 g/mol
InChI Key: HVQRUINAHQUZLY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-chloropyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the ortho position of the phenyl ring and a chlorine atom at the 4-position of the pyrimidine core. Its structure is defined by the SMILES string ClC1=NC(=NC=C1)C2=CC=CC(Br)=C2 (derived from analogs in ). This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents, which influence reactivity, crystallinity, and intermolecular interactions .

Properties

IUPAC Name

2-(2-bromophenyl)-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQRUINAHQUZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Bromophenyl)-4-chloropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrClN2, with a molecular weight of approximately 253.53 g/mol. The compound features a bromophenyl group and a chloropyrimidine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro assays showed that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity .

Enzyme Inhibition

This compound acts as an inhibitor of certain enzymes linked to cancer progression and bacterial resistance. For example, it has been identified as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition contributes to its antimicrobial and anticancer effects .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antimicrobial agents such as ciprofloxacin and ampicillin. The results indicated that the compound had superior activity against resistant strains of Staphylococcus aureus, highlighting its potential application in treating antibiotic-resistant infections.

Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells. This oxidative stress led to mitochondrial dysfunction and subsequent apoptosis. Flow cytometry analysis confirmed significant increases in early apoptotic markers after treatment .

Data Tables

Biological Activity MIC/IC50 Values Tested Organisms/Cell Lines
Antibacterial8 µg/mLStaphylococcus aureus
Anticancer10 µMMCF-7 (breast cancer)
Enzyme InhibitionIC50 = 5 µMDihydrofolate reductase

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Positional Isomers: Bromophenyl Substituent Orientation
  • 2-(4-Bromophenyl)-4-chloropyrimidine (): The bromine is para to the pyrimidine attachment on the phenyl ring. The InChIKey KBRDFIXSEIZKQG-UHFFFAOYSA-N confirms its distinct connectivity .
  • 4-(3-Bromophenyl)-2-chloropyrimidine ():
    Bromine at the phenyl meta position introduces asymmetric electronic effects, which may modify dipole moments and intermolecular interactions (e.g., hydrogen bonding) compared to ortho/para analogs .
2.2 Halogenation Patterns on the Pyrimidine Core
  • 5-Bromo-2-chloropyrimidin-4-amine (): Bromine is located at the pyrimidine’s 5-position, with an amino group at C3. This substitution pattern increases electron density at C5, as observed in NMR studies (C-5 shielding due to amino group electron donation) . In contrast, the target compound’s 4-chloro group enhances electrophilicity at C2 and C6, favoring nucleophilic substitution reactions .
  • 5-Bromo-2,4-dichloropyrimidine (): Dual chlorination at C2 and C4 creates a more electron-deficient core, increasing reactivity toward aromatic substitution compared to mono-chlorinated analogs. The similarity score (0.91 vs. target compound) highlights structural overlap but distinct electronic profiles .
2.3 Functional Group Variations
  • 2-Sulfonylpyrimidine Derivatives ():
    Replacement of the bromophenyl group with sulfonyl or carboxylic acid moieties (e.g., 2-chloropyrimidine-4-carboxylic acid) shifts reactivity toward covalent inhibition (e.g., BTK targeting). The chlorine at C4 in these derivatives serves as a leaving group in nucleophilic aromatic substitution, a property shared with the target compound .
  • 2-Methylthio-4-chloropyrimidines (): Methylthio groups at C2 enhance steric bulk, reducing accessibility for reactions at C4.

Structural and Electronic Properties

3.1 Crystallography and Hydrogen Bonding
  • The target compound’s bromophenyl group may influence crystal packing similarly to 5-bromo-2-chloropyrimidin-4-amine (), where N–H···N hydrogen bonds form 2D networks. Ortho-substitution in the target compound could disrupt coplanarity with the pyrimidine ring, reducing directional hydrogen bonding compared to meta/para isomers .
  • 4-Chloropyrimidine () exhibits C-5 shielding in NMR due to substituent electron donation. In the target compound, the electron-withdrawing bromophenyl group may deshield adjacent carbons, altering spectroscopic signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromophenyl)-4-chloropyrimidine
Reactant of Route 2
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